![molecular formula C15H24O3 B1253075 6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apotrichodiol belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Apotrichodiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, apotrichodiol is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Chemical Structure and Conformation
6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo compound exhibits unique structural properties valuable in scientific research. Studies have detailed various polycyclic compounds derived from Diels-Alder reactions, noting the presence of hetero-oxygen-containing five-membered rings and six-membered rings in different conformations. These structural features have implications for molecular interactions and stability, making them of interest in materials science and chemistry research (Zukerman-Schpector et al., 2001).
Synthesis and Characterization
The synthesis of tricyclo compounds, including those similar to the 6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo compound, has been a subject of extensive research. Studies have explored various synthesis methods, including rearrangements and cycloaddition reactions. These methods are crucial in understanding the compound's reactivity and potential applications in synthetic organic chemistry (Leiren et al., 2017), (Bosworth & Magnus, 1972).
Molecular Mechanics and Conformational Analysis
Research on structurally similar compounds has provided insights into the strain and energetics of novel substituted cage compounds. The conformation of the rings in these molecules, their puckering, and the associated strain energy have implications for the compound's chemical reactivity and potential applications in developing new materials or chemical reactions (Watson et al., 1989).
Photochemical Reactions
The compound's analogs have been studied for their behavior under photochemical conditions. Such studies are significant for understanding the compound's stability and reactivity under different environmental conditions, which can be relevant in fields like photochemistry and material sciences (Sharma et al., 2012).
Applications in Organic Synthesis
The compound and its derivatives have potential applications in organic synthesis. For instance, studies have explored cycloaddition reactions involving similar compounds, highlighting their utility in synthesizing complex organic molecules. This is particularly relevant for the development of new pharmaceuticals and organic materials (Oh et al., 2003).
Crystallography and Material Properties
Crystallographic studies of similar compounds have provided insights into their molecular structure and material properties. Such research is crucial for applications in materials science, where understanding the molecular arrangement can inform the design of new materials with desired properties (Hebda et al., 1991).
Propriétés
Formule moléculaire |
C15H24O3 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
3a-(hydroxymethyl)-6,8a,8b-trimethyl-1,2,3,4a,7,8-hexahydrocyclopenta[b][1]benzofuran-2-ol |
InChI |
InChI=1S/C15H24O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,11-12,16-17H,4-5,7-9H2,1-3H3 |
Clé InChI |
LRGJZQCUGTZKGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(CC1)(C3(CC(CC3(O2)CO)O)C)C |
Synonymes |
3 alpha,13-dihydroxy-apotrichothec-9-ene apotrichodiol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




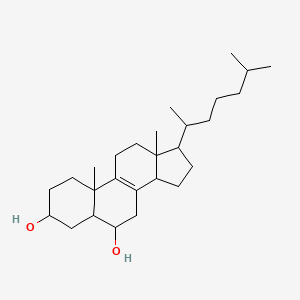
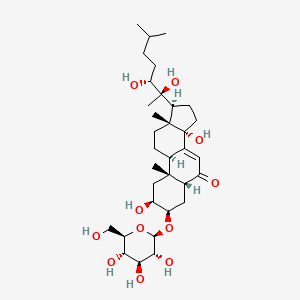
![(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(3R,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1253000.png)
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
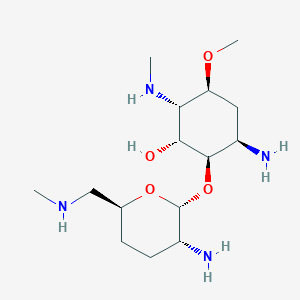
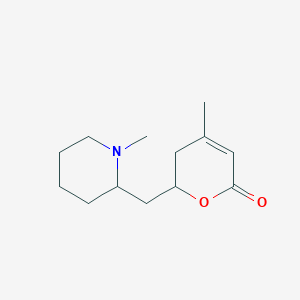

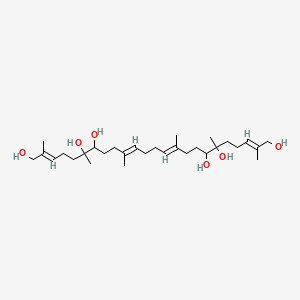
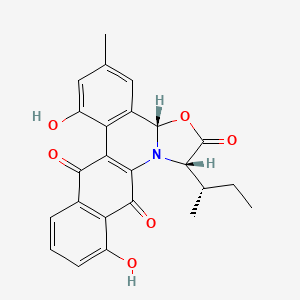
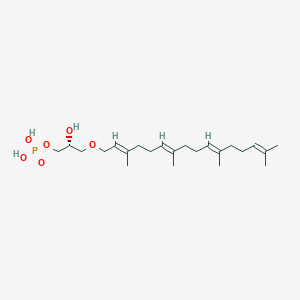
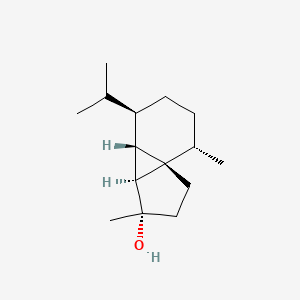
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1253014.png)
![(1R,5R)-1beta-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3alpha-ol](/img/structure/B1253016.png)